![molecular formula C17H13ClN2O3 B5558395 N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5558395.png)

N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide derivatives involves a series of chemical reactions starting from substituted anilines reacting with chlorobutanoyl chloride in aqueous basic medium. This reaction yields various electrophiles, which are then coupled with substituted piperazines or other nucleophiles in a polar aprotic medium to achieve the target compounds. These processes are detailed in protocols that include characterization by proton-nuclear magnetic resonance (1H NMR), carbon-nuclear magnetic resonance (13C NMR), and infrared (IR) spectral data, along with CHN analysis (Raza et al., 2019).

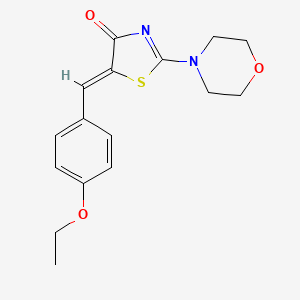

Molecular Structure Analysis

The molecular structure of N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide and its derivatives has been elucidated using various spectroscopic techniques. 1H NMR and 13C NMR spectroscopy provide detailed insights into the hydrogen and carbon environments within the molecule, respectively, while IR spectroscopy offers information on the functional groups present. These analytical techniques confirm the structure of synthesized compounds and their intermediates, facilitating a deeper understanding of their chemical behavior (Chaudhuri et al., 2001).

Chemical Reactions and Properties

N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide participates in various chemical reactions, including intramolecular cyclization and carbonylation processes. These reactions are pivotal in synthesizing complex organic molecules with potential biological activity. The compound’s reactivity is significantly influenced by its functional groups, allowing for selective transformations and the synthesis of derivatives with desired properties (Gabriele et al., 2006).

Physical Properties Analysis

The physical properties of N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide, such as solubility, melting point, and stability, are crucial for its application in research and development. These properties are determined through empirical testing and play a vital role in the compound's handling, storage, and application in various experimental setups. The compound’s stability under different conditions and its solubility in various solvents are especially important for its use in chemical and biological assays (Antonović et al., 1997).

Chemical Properties Analysis

The chemical properties of N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide, including its reactivity with various chemical agents, susceptibility to hydrolysis, and interaction with biological targets, are explored through comprehensive studies. These properties are integral to understanding the compound's potential applications and mechanisms of action in biological systems. Research into the compound's chemical behavior provides insights into its utility in developing pharmaceuticals, agrochemicals, and other chemical products (Jones et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Molecular Characterization

Synthesis and Evaluation of Derivatives for Biological Activities

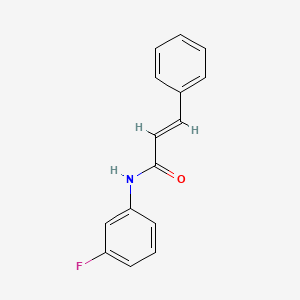

A study by Raza et al. (2019) synthesized various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, evaluating their inhibitory potential against Mushroom tyrosinase. One derivative showed significant biological activity, suggesting the value of these compounds in developing depigmentation drugs with minimal side effects (Raza et al., 2019).

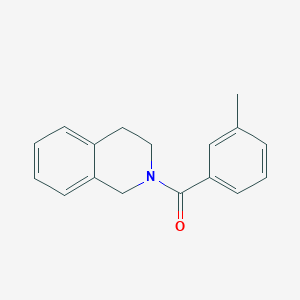

Catalytic Mechanisms and Polymerization

Li et al. (2014) explored the catalytic mechanism of benzoxazine to the polymerization of cyanate ester, uncovering that the oxygen anion on ring-opened benzoxazine catalyzes the polymerization. This study provides insight into the chemical behavior of benzoxazine derivatives and their potential in material science (Li et al., 2014).

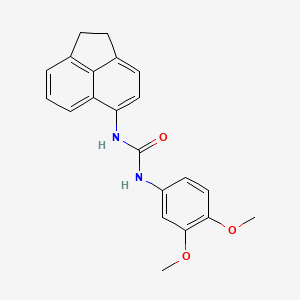

Biological and Pharmacological Activities

Antimycobacterial Agents

Waisser et al. (2000) synthesized a series of benzoxazine derivatives and evaluated their activity against Mycobacterium tuberculosis, M. kansasii, and M. avium. The study found that changing the substitution on the phenyl ring can significantly affect the antimycobacterial activity, highlighting the potential of these compounds in treating mycobacterial infections (Waisser et al., 2000).

Propiedades

IUPAC Name |

N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c1-2-15(21)19-12-6-3-10(4-7-12)16-20-14-9-11(18)5-8-13(14)17(22)23-16/h3-9H,2H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFAILPGLMBOMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide](/img/structure/B5558315.png)

![ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5558319.png)

![6-tert-butyl-4-[(4-methylbenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5558325.png)

![8-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558330.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5558337.png)

![N-methyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5558345.png)

![4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558369.png)

![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)

![(1R*,3S*)-7-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5558404.png)